Cas no 2228869-83-6 (4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal)

4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal Chemical and Physical Properties
Names and Identifiers
-
- 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal
- 4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal
- 2228869-83-6
- EN300-1731015
-
- Inchi: 1S/C9H10N4O/c14-4-2-1-3-7-5-8-9(10-6-7)12-13-11-8/h4-6H,1-3H2,(H,10,11,12,13)
- InChI Key: OFQGDEAWTYHSPI-UHFFFAOYSA-N
- SMILES: O=CCCCC1C=NC2C(C=1)=NNN=2
Computed Properties
- Exact Mass: 190.08546096g/mol
- Monoisotopic Mass: 190.08546096g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.3
- Topological Polar Surface Area: 71.5Ų
4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1731015-0.05g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 0.05g |
$1927.0 | 2023-09-20 | ||
Enamine | EN300-1731015-5.0g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 5g |
$6650.0 | 2023-06-04 | ||
Enamine | EN300-1731015-5g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 5g |
$6650.0 | 2023-09-20 | ||
Enamine | EN300-1731015-10g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 10g |
$9859.0 | 2023-09-20 | ||
Enamine | EN300-1731015-0.1g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 0.1g |
$2019.0 | 2023-09-20 | ||
Enamine | EN300-1731015-0.25g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 0.25g |
$2110.0 | 2023-09-20 | ||
Enamine | EN300-1731015-0.5g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 0.5g |
$2202.0 | 2023-09-20 | ||
Enamine | EN300-1731015-1.0g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 1g |
$2294.0 | 2023-06-04 | ||
Enamine | EN300-1731015-2.5g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 2.5g |
$4495.0 | 2023-09-20 | ||
Enamine | EN300-1731015-10.0g |
4-{3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl}butanal |
2228869-83-6 | 10g |
$9859.0 | 2023-06-04 |
4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal Related Literature
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
Additional information on 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal
4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal (CAS No. 2228869-83-6): A Comprehensive Overview
4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal, with the CAS number 2228869-83-6, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features and potential biological activities, making it a promising candidate for various therapeutic applications.
The core structure of 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal is a 1,2,3-triazole ring fused to a pyridine ring, which is further substituted with a butanal group. The 1,2,3-triazole moiety is known for its stability and bioisosterism with other functional groups such as amides and ureas. This structural feature contributes to the compound's ability to form strong hydrogen bonds and π-π interactions, which are crucial for its biological activity.
Recent studies have highlighted the potential of 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal has also shown promise in cancer research. A study conducted by a team of scientists at the National Cancer Institute demonstrated that this compound has significant antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic properties of 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal have also been investigated. Preliminary studies indicate that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties are essential for its development as an oral therapeutic agent. Furthermore, the compound has shown low toxicity in preclinical studies, suggesting a favorable safety profile.
The synthesis of 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal typically involves multistep reactions starting from readily available starting materials. One common approach is the Cu(I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction to form the 1,2,3-triazole ring followed by further functionalization to introduce the butanal group. This synthetic route is highly efficient and scalable, making it suitable for large-scale production.
In conclusion, 4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal (CAS No. 2228869-83-6) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacokinetic properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies are expected to provide more insights into its mechanisms of action and potential clinical uses.
2228869-83-6 (4-{3H-1,2,3triazolo4,5-bpyridin-6-yl}butanal) Related Products
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 1849249-48-4(5-Thiazoleethanamine, β-methoxy-2-methyl-)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)



